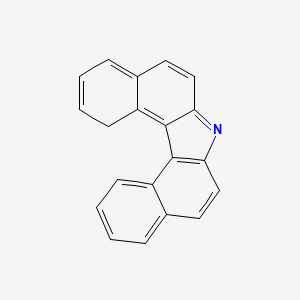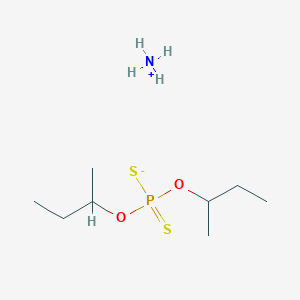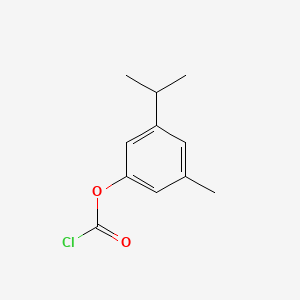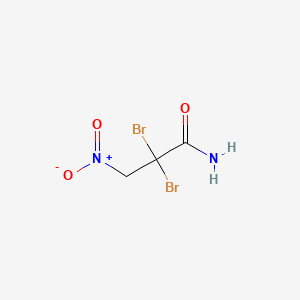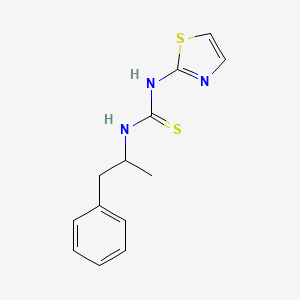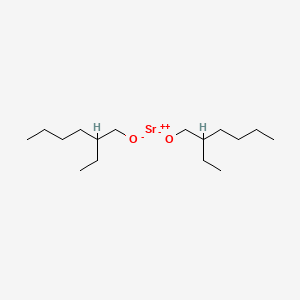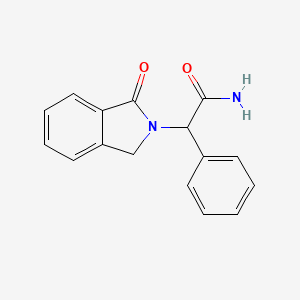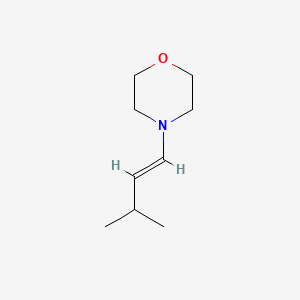
Morpholine, 4-(3-methyl-1-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(3-methyl-1-butenyl)-: is an organic compound with the molecular formula C9H17NO . It is a derivative of morpholine, where the hydrogen atom at the fourth position is substituted with a 3-methyl-1-butenyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-methyl-1-butenyl)- can be achieved through several methods. One common approach involves the reaction of morpholine with 3-methyl-1-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Morpholine, 4-(3-methyl-1-butenyl)- often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-(3-methyl-1-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methyl-1-butenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine compounds with various functional groups.
Aplicaciones Científicas De Investigación
Morpholine, 4-(3-methyl-1-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(3-methyl-1-butenyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Morpholine, 4-methyl-
- Morpholine, 4-(1-oxo-2-butenyl)-
- Morpholine, 4-(3-methyl-1-oxo-2-butenyl)-
Uniqueness
Morpholine, 4-(3-methyl-1-butenyl)- is unique due to the presence of the 3-methyl-1-butenyl group, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and makes it suitable for specific applications that other morpholine derivatives may not be able to achieve.
Propiedades
Número CAS |
53828-74-3 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-[(E)-3-methylbut-1-enyl]morpholine |
InChI |
InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h3-4,9H,5-8H2,1-2H3/b4-3+ |
Clave InChI |
YIWODGWZMHUUBZ-ONEGZZNKSA-N |
SMILES isomérico |
CC(C)/C=C/N1CCOCC1 |
SMILES canónico |
CC(C)C=CN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


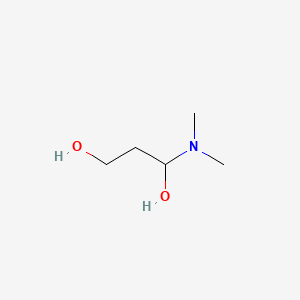

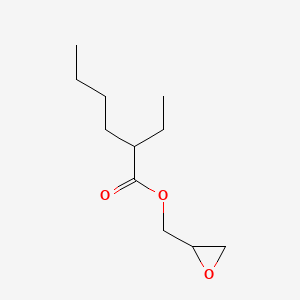
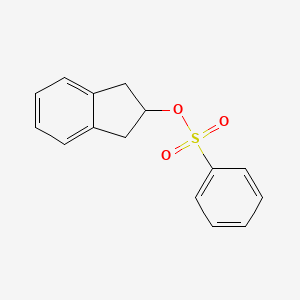
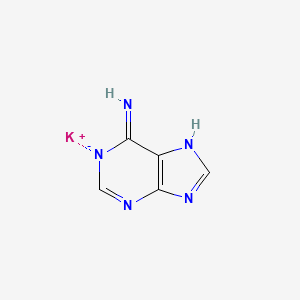
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
